8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
Description
Properties
CAS No. |
92473-50-2 |
|---|---|
Molecular Formula |
C10H7ClN4O2 |
Molecular Weight |
250.64 g/mol |
IUPAC Name |
8-chloro-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
InChI |
InChI=1S/C10H7ClN4O2/c1-14-6-3-2-5(11)4-7(6)15-8(9(14)16)12-13-10(15)17/h2-4H,1H3,(H,13,17) |
InChI Key |
IPDNAEIPIHEZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N3C(=NNC3=O)C1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves aromatic nucleophilic substitution reactions. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Structural Analysis
The compound’s molecular formula is C₁₀H₇ClN₄O₂ , with a molecular weight of 250.64 g/mol . Its IUPAC name is 8-chloro-5-methyl-2H- triazolo[4,3-a]quinoxaline-1,4-dione , and it contains a fused bicyclic system with a triazole ring and a quinoxaline moiety .
Reaction Data Limitations
While the search results provide structural and identification details (e.g., SMILES: CN1C2=C(C=C(C=C2)Cl)N3C(=NNC3=O)C1=O ), no direct evidence of chemical reactions (e.g., substitution, oxidation, reduction, or enzymatic interactions) is available for this specific compound. Comparisons to similar triazoloquinoxaline derivatives (e.g., 7-chloro analogs) are prohibited per user instructions, as sources like benchchem.com and smolecule.com are excluded.
Hypothetical Reaction Pathways (Based on Structural Similarity)
For analogous triazoloquinoxaline compounds, common reactions include:
-
Substitution reactions : Halogen displacement at the chlorine position.
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Nucleophilic aromatic substitution : Reactions involving the quinoxaline ring.
-
Redox reactions : Oxidation/reduction of functional groups (e.g., ketones).
Recommendations for Further Research
To address the lack of reaction data, the following steps are suggested:
-
Consult primary literature : Search for publications specifically studying this compound’s reactivity.
-
Use computational tools : Predict reaction pathways via quantum chemical modeling.
-
Analyze synthetic routes : Investigate how the compound is synthesized, as this often reveals its reactivity.
Critical Observations
-
Structural uniqueness : The 8-chloro substitution and methyl group likely influence reactivity compared to positional isomers (e.g., 7-chloro derivatives).
-
Data gaps : The absence of reaction data in publicly available databases (e.g., PubChem) highlights the need for targeted experimental studies.
Scientific Research Applications
8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound is known to intercalate with DNA, disrupting the replication process and thereby exhibiting antiviral and antimicrobial activities . Additionally, it may inhibit specific enzymes involved in the metabolic pathways of pathogens, contributing to its antimicrobial effects.
Comparison with Similar Compounds
8-Fluoro[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
8-Fluoro-7-nitro[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
- Structural Differences : Adds a nitro group at position 7 alongside 8-fluoro.
- Synthesis : Nitration of the 8-fluoro derivative using concentrated sulfuric acid and potassium nitrate .
- Spectral Data :
- Activity : The electron-deficient nitro group may enhance reactivity but reduce bioavailability compared to chloro/methyl analogs .
5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
- Structural Differences : Features methyl groups at positions 5 and 6 instead of 8-chloro and 5-methyl.
Triazoloquinazoline Derivatives (e.g., Compound 8a/8b)
- Core Differences: Quinazoline instead of quinoxaline backbone.
- Synthesis: Involves chloroester reactions with potassium iodide catalysis in DMF, differing from the cyclization routes of triazoloquinoxalines .
- Activity : Evaluated for diverse pharmacological targets (unrelated to allergy), highlighting the impact of core heterocycle choice on biological pathways .
Tabulated Comparison of Key Compounds
Critical Analysis of Substituent Effects
- Electron-Withdrawing Groups (Cl, NO$_2$): Enhance electrophilicity and binding to target proteins but may reduce metabolic stability. The 8-chloro group in the target compound likely improves potency over the 8-fluoro analog .
- Heterocycle Choice: Quinoxaline-diones (vs. quinazolines) exhibit distinct electronic environments, influencing receptor affinity and selectivity .
Biological Activity
8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the realm of medicinal chemistry. This compound features a unique structure combining a quinoxaline core with a triazole ring, which enhances its potential therapeutic applications. Research indicates that this compound may serve as an effective antitumor agent and has shown promising results against various cancer cell lines.
Chemical Structure and Properties
The molecular formula of this compound is C10H7ClN4O2. The presence of chlorine at the 8-position and a methyl group at the 5-position contributes to its lipophilicity and biological interactions. The structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H7ClN4O2 |
| Molecular Weight | 232.64 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antitumor Properties
Research has highlighted the potential of this compound as an antitumor agent. It exhibits significant inhibitory effects on various cancer cell lines. For instance:
- Cell Lines Tested : Studies have reported its activity against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
- Mechanism of Action : The compound is believed to selectively inhibit bromodomain-containing proteins involved in cancer progression. This selective inhibition may disrupt pathways associated with tumor growth and proliferation .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown considerable antimicrobial activity. It has been evaluated for its effects against both Gram-positive and Gram-negative bacteria.
- Activity Assessment : Bioassays have indicated significant antimicrobial effects comparable to standard antibiotics .
Antioxidant Activity
Studies have also investigated the antioxidant properties of this compound. Antioxidants play a crucial role in mitigating oxidative stress-related damage in cells.
- Evaluation Method : Various assays (e.g., DPPH radical scavenging assay) have been employed to measure antioxidant activity .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing hydrazinoquinoxalines with appropriate reagents.
- Cyclization Techniques : Employing chloranil under reflux conditions to yield the desired triazoloquinoxaline derivatives .
Case Studies
Several studies have focused on the biological evaluation of derivatives of this compound:
- Study 1 : A derivative exhibited IC50 values lower than 10 µM against A375 melanoma cells.
- Study 2 : Another derivative demonstrated dual activity as both an anticancer and antimicrobial agent with significant efficacy against tested strains .
Summary of Findings
Q & A
What are the key synthetic strategies for 8-chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione, and how can reaction conditions be optimized?
Level: Basic
Answer:
The synthesis typically involves cyclocondensation of substituted quinoxaline precursors with triazole-forming reagents. For example, Suresh et al. (2010) synthesized analogous 8-chloro-triazoloquinoxalines via a two-step process: (1) chlorination of quinoxaline intermediates and (2) cyclization with hydrazine derivatives under reflux in acetic acid . Optimization includes:
- Temperature control : Reflux at 110–120°C ensures complete cyclization without decomposition.
- Catalyst selection : Acidic conditions (e.g., H₂SO₄) improve reaction efficiency.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate) yields >85% purity .
How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
Level: Basic
Answer:
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methyl at δ ~2.3 ppm, chlorine via coupling patterns) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 305.05 for C₁₁H₇ClN₄O₂) .
- X-ray crystallography : Resolves planar triazolopyridine core and substituent orientations (if single crystals are obtained) .
What methodologies are used to evaluate the biological activity of this compound?
Level: Basic
Answer:
Standard assays include:
- Antimicrobial testing : Agar diffusion against S. aureus and C. albicans (MIC values <50 µg/mL reported for analogs) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) .
- In vivo models : Rodent studies for anticonvulsant activity (e.g., maximal electroshock test) .
How can computational chemistry aid in designing derivatives with enhanced bioactivity?
Level: Advanced
Answer:
- Molecular docking : Predict binding affinity to targets (e.g., GABA receptors for anticonvulsants) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity to guide synthesis .
- Reaction path simulation : Quantum chemical calculations (DFT) optimize synthetic routes and transition states .
What experimental design principles minimize contradictions in pharmacological data?
Level: Advanced
Answer:
Contradictions often arise from assay variability or impurity interference. Mitigation strategies:
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., solvent polarity, temperature) and identify optimal conditions .
- Orthogonal validation : Confirm bioactivity across multiple assays (e.g., MIC + cytotoxicity screening) .
- Batch consistency : Monitor purity via HPLC (>95%) to exclude confounding effects .
How are structural modifications (e.g., substituent variations) systematically explored for SAR studies?
Level: Advanced
Answer:
- Scaffold diversification : Introduce substituents at positions 5 (methyl) and 8 (chlorine) via nucleophilic substitution or Pd-catalyzed coupling .
- Bioisosteric replacement : Replace chlorine with trifluoromethyl or nitro groups to modulate lipophilicity .
- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., triazole N-atoms) using crystallographic data .
What challenges arise in scaling up synthesis, and how are they addressed?
Level: Advanced
Answer:
- Reactor design : Use continuous-flow systems to manage exothermic cyclization steps .
- Solvent recovery : Implement membrane separation technologies (e.g., nanofiltration) for acetic acid reuse .
- Byproduct control : Optimize stoichiometry (1:1.2 ratio of quinoxaline to triazole precursor) to minimize dimerization .
How do spectroscopic discrepancies (e.g., NMR splitting patterns) inform structural reassessment?
Level: Advanced
Answer:
Unexpected splitting may indicate:
- Dynamic stereochemistry : Atropisomerism in the triazole ring detected via variable-temperature NMR .
- Impurity peaks : Compare with MS data to identify byproducts (e.g., chlorinated side products at m/z 307.05) .
- Crystal packing effects : X-ray structures resolve ambiguities in solution-state NMR .
What strategies validate the compound’s stability under physiological conditions?
Level: Advanced
Answer:
- pH stability studies : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) for 24h; monitor degradation via HPLC .
- Metabolic profiling : Liver microsome assays identify major metabolites (e.g., demethylation at position 5) .
- Thermal analysis : DSC/TGA reveals decomposition thresholds (>200°C) for storage recommendations .
How are conflicting bioactivity results between in vitro and in vivo models resolved?
Level: Advanced
Answer:
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability (e.g., low oral absorption may explain in vivo inefficacy) .
- Tissue distribution studies : Radiolabeled analogs track compound accumulation in target organs .
- Dose-response refinement : Adjust dosing regimens based on allometric scaling from rodent data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
